molecular formula C15H10Cl2N4O2S B11214265 N-(3,4-dichlorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

N-(3,4-dichlorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B11214265
M. Wt: 381.2 g/mol
InChI Key: IBKNLIFWCRFFCU-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dichlorophenyl group, a pyridinyl group, and an oxadiazolyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and cost-efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(3,4-dichlorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dichlorophenyl)propionamide
  • 5-(3,4-dichlorophenyl)pyridin-3-ol
  • 3,4-diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium

Uniqueness

N-(3,4-dichlorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its dichlorophenyl group enhances its stability and reactivity, while the oxadiazolyl and pyridinyl groups contribute to its bioactivity and potential therapeutic applications .

Properties

Molecular Formula

C15H10Cl2N4O2S

Molecular Weight

381.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C15H10Cl2N4O2S/c16-11-4-3-10(6-12(11)17)19-13(22)8-24-15-21-20-14(23-15)9-2-1-5-18-7-9/h1-7H,8H2,(H,19,22)

InChI Key

IBKNLIFWCRFFCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(O2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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